1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Lipophilicity Drug Design Membrane Permeability

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS 23131-73-9), also named 4-chloro-3-(trifluoromethyl)benzyl chloride, is a trisubstituted benzene derivative bearing aryl chlorine, benzylic chloromethyl, and trifluoromethyl groups (C₈H₅Cl₂F₃, MW 229.02). It is a corrosive, colorless to pale-yellow liquid (density ~1.408 g/mL, boiling point ~221 °C) with a computed XLogP3 of 3.8, indicating substantial lipophilicity.

Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
CAS No. 23131-73-9
Cat. No. B1590433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
CAS23131-73-9
Molecular FormulaC8H5Cl2F3
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCl)C(F)(F)F)Cl
InChIInChI=1S/C8H5Cl2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
InChIKeyNREUBTUYADXMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS 23131-73-9): Core Physicochemical and Structural Profile for Procurement Evaluation


1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS 23131-73-9), also named 4-chloro-3-(trifluoromethyl)benzyl chloride, is a trisubstituted benzene derivative bearing aryl chlorine, benzylic chloromethyl, and trifluoromethyl groups (C₈H₅Cl₂F₃, MW 229.02) [1]. It is a corrosive, colorless to pale-yellow liquid (density ~1.408 g/mL, boiling point ~221 °C) with a computed XLogP3 of 3.8, indicating substantial lipophilicity [1]. The compound serves as a versatile electrophilic building block in medicinal chemistry and agrochemical synthesis, valued for its dual reactive handles and the electron-deficient character of its aromatic ring .

Why 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene Cannot Be Replaced by Common Benzyl Chloride Analogs


Superficially similar benzyl chlorides—such as 2-, 3-, or 4-(trifluoromethyl)benzyl chloride or 4-chlorobenzyl chloride—lack the exact combination of two strong electron-withdrawing substituents (aryl Cl σₚ = +0.23; CF₃ σₘ = +0.43) that jointly polarize the benzylic C–Cl bond [1]. This electronic profile directly impacts reactivity in nucleophilic substitution reactions, regioselectivity during electrophilic aromatic transformations, and the physicochemical properties (logP, boiling point, density) of both the compound and downstream products [2]. Additionally, the presence of two distinct C–Cl bonds (aryl and benzylic) provides orthogonal reactivity that simpler mono-chlorinated analogs cannot offer, making this compound a non-interchangeable intermediate in multi-step synthetic routes [3].

Quantitative Differentiation Evidence for 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Over Non-Chlorinated Trifluoromethylbenzyl Chlorides

The target compound exhibits a computed XLogP3 of 3.8, which is 0.6 log units higher than 2-(trifluoromethyl)benzyl chloride (XLogP3 = 3.2) [1][2] and approximately 0.4–0.7 log units higher than the 3- and 4-CF₃ isomers (LogP ~3.06–3.44) . This difference corresponds to an approximately 4-fold greater octanol-water partition coefficient, translating into measurably higher membrane permeability potential for derived bioactive molecules.

Lipophilicity Drug Design Membrane Permeability ADME

Regioselectivity Advantage in Chloromethylation Synthesis

In the chloromethylation of o-chloro-α,α,α-trifluorotoluene, 4-chloro-3-(trifluoromethyl)benzyl chloride (the target compound) is formed as the dominant regioisomer in a 9:1 ratio over 2-chloro-3-(trifluoromethyl)benzyl chloride [1]. This high inherent regioselectivity (90% of the product mixture) minimizes purification burden and maximizes throughput in industrial production relative to scenarios where the desired isomer is the minor component.

Process Chemistry Regioselectivity Manufacturing Efficiency

Boiling Point Elevation Enabling Distillation-Based Purification

The target compound boils at approximately 221 °C at atmospheric pressure , which is 32–42 °C higher than 3-(trifluoromethyl)benzyl chloride (179 °C) and 4-(trifluoromethyl)benzyl chloride (~189 °C) [1]. This elevated boiling point provides a wider thermal window for fractional distillation, facilitating separation from lower-boiling impurities or unreacted starting materials during manufacturing.

Purification Distillation Process Development Physical Properties

Enhanced Benzylic Electrophilicity from Dual Electron-Withdrawing Substitution

The combined Hammett substituent constants for the 4-chloro (σₚ = +0.23) and 3-trifluoromethyl (σₘ = +0.43) groups sum to approximately σ = +0.66, which exceeds the electron-withdrawing effect of a single CF₃ group in either the meta (σₘ = +0.43) or para (σₚ = +0.54) position [1]. In benzyl chloride solvolysis, a positive ρ value of +1.4 to +2.2 has been reported, meaning each +0.1 σ-unit increase accelerates the rate by a factor of ~1.4–1.7×. The additional +0.23 σ-unit contribution from the chlorine substituent is therefore expected to enhance the benzylic substitution rate by approximately 1.5–2.5× compared to 3-(trifluoromethyl)benzyl chloride [2].

Reactivity Nucleophilic Substitution Hammett Analysis SN2

Orthogonal Reactivity from Two Distinct C–Cl Bonds

Unlike 2-, 3-, or 4-(trifluoromethyl)benzyl chloride—which each possess only a single reactive benzylic C–Cl bond—the target compound carries both an aryl chlorine and a benzylic chlorine . These two C–Cl bonds exhibit markedly different reactivity profiles: the benzylic chloride undergoes facile nucleophilic substitution (SN1/SN2), while the aryl chloride can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under orthogonal conditions [1]. This dual reactivity enables a sequential derivatization strategy not accessible with mono-chlorinated benzyl chloride analogs.

Orthogonal Functionalization Sequential Derivatization Synthetic Versatility

Higher Density Reflecting Greater Halogen Content

The density of the target compound is reported as approximately 1.408 g/mL , which is roughly 7% higher than that of 4-(trifluoromethyl)benzyl chloride (~1.315 g/mL) [1]. The increased density reflects the additional chlorine atom and may influence solvent compatibility, phase separation behavior, and shipping/storage considerations for large-scale procurement.

Physical Property Formulation Density

Optimal Application Scenarios for 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene Based on Quantitative Differentiation Evidence


Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl-Containing Kinase Inhibitors (e.g., Sorafenib Analogs)

The 4-chloro-3-(trifluoromethyl)phenyl motif is a critical pharmacophore in approved kinase inhibitors such as sorafenib [1]. The compound's benzylic chloride enables direct N-alkylation or etherification to install this motif in a single step. Its elevated XLogP3 (3.8) imparts favorable lipophilicity to the resulting drug candidates, potentially enhancing membrane permeability and oral bioavailability compared to analogs derived from non-chlorinated benzyl chlorides [2].

Agrochemical Intermediate for Herbicide and Pesticide Development

The compound is documented as a key intermediate in the synthesis of trifluoromethyl-containing herbicides and pesticides [1]. The 9:1 regioselectivity advantage in its manufacture reduces production costs, while the dual electrophilic sites allow for the sequential introduction of pharmacophoric elements required for target-site binding in weed and pest enzymes [2].

Building Block for Fluorinated Liquid Crystals and Functional Materials

Trifluoromethylated aromatic compounds are prized in liquid crystal formulations for their high dielectric anisotropy and chemical stability [1]. The compound's elevated boiling point (221 °C) and density (1.408 g/mL) provide favorable physical properties for vacuum deposition processes, while the aryl chloride serves as a handle for further Suzuki coupling to extend the mesogenic core [2].

Sequential Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

For medicinal chemists constructing compound libraries, the two distinct C–Cl bonds enable a 'react and iterate' strategy: the benzylic chloride can be displaced with an amine or alcohol nucleophile in the first step, and the remaining aryl chloride can subsequently participate in a Pd-catalyzed cross-coupling to introduce aryl or heteroaryl diversity [1]. This orthogonal reactivity is not available with any mono-chlorinated (trifluoromethyl)benzyl chloride analog [2].

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